NSC 33994

Descripción general

Descripción

Aplicaciones Científicas De Investigación

NSC 33994 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado en estudios que involucran la señalización celular mediada por Jak2.

Biología: Investigado por su papel en la inhibición de la mutación Jak2-V617F, que es significativa en las neoplasias mieloproliferativas.

Medicina: Explorado como un posible agente terapéutico para afecciones que involucran mutaciones de Jak2.

Industria: Utilizado en el desarrollo de pequeñas moléculas bioactivas para la investigación de biología de la cinasa fosfatasa

Mecanismo De Acción

NSC 33994 ejerce sus efectos inhibiendo selectivamente Jak2. El compuesto reduce los niveles de Jak2 fosforilado (fosfo-Jak2) de manera dependiente de la dosis y el tiempo. Esta inhibición interrumpe las vías de transducción de señales mediadas por Jak2, que son cruciales para la proliferación y supervivencia de las células con la mutación Jak2-V617F .

Análisis Bioquímico

Biochemical Properties

NSC 33994 plays a crucial role in biochemical reactions by specifically inhibiting JAK2 activity. JAK2 is a tyrosine kinase involved in cytokine receptor signaling pathways, which are essential for various cellular processes, including growth, differentiation, and immune responses. This compound inhibits the JAK2-V617F mutation, a notorious mutation found in a large number of myeloproliferative neoplasms . The compound interacts with JAK2 by binding to its active site, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting JAK2, this compound disrupts cell signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to reduced cell growth and increased apoptosis in cells harboring the JAK2-V617F mutation . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of JAK2 and its downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of JAK2. This compound binds to the active site of JAK2, preventing its autophosphorylation and subsequent activation of the STAT (Signal Transducer and Activator of Transcription) proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and reduced cell proliferation . The compound’s specificity for JAK2 ensures minimal off-target effects on other tyrosine kinases, such as Src and TYK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits dose- and time-dependent inhibition of phospho-JAK2 (pY1007/pY1008), with significant reductions in phospho-JAK2 levels observed within 48 hours . This compound’s stability and degradation have been studied, revealing that the compound remains stable under standard laboratory conditions . Long-term effects on cellular function include sustained inhibition of JAK2 activity and reduced cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound effectively reduces phospho-JAK2 levels in a dose-dependent manner, with higher doses leading to more significant inhibition . At high doses, this compound may exhibit toxic or adverse effects, including immunomodulatory and proliferative side effects . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to JAK2 signaling. The compound interacts with JAK2 and inhibits its activity, leading to altered metabolic flux and changes in metabolite levels . This compound’s inhibition of JAK2 affects various enzymes and cofactors involved in cytokine receptor signaling pathways, ultimately impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of JAK2 ensures its localization to areas where JAK2 is active, such as hematopoietic cells . This compound’s distribution within tissues is influenced by its interactions with cellular transport mechanisms and binding proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with JAK2 and inhibits its activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective inhibition of JAK2 within the cell . This compound’s activity and function are closely tied to its localization within the cytoplasm, where it exerts its effects on JAK2 signaling pathways .

Métodos De Preparación

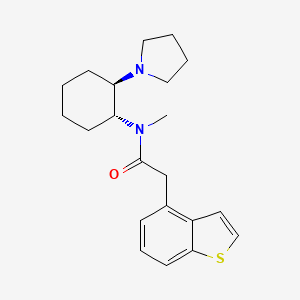

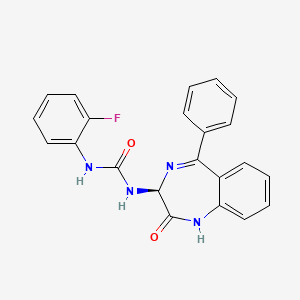

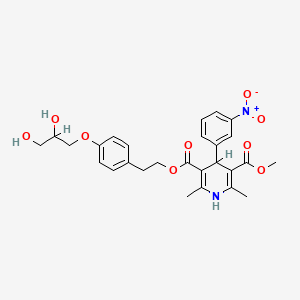

La síntesis de NSC 33994 implica la reacción de 4,4’-(3E)-Hex-3-ene-3,4-diylbis{2-[(dietilamino)metil]fenol} con reactivos apropiados bajo condiciones controladas. El compuesto se obtiene típicamente como un polvo de blanco a marrón con una pureza de ≥98% (HPLC) .

Análisis De Reacciones Químicas

NSC 33994 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque las vías de reacción detalladas no están extensamente documentadas.

Reducción: Las reacciones de reducción que involucran this compound son menos comunes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus grupos fenólicos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Comparación Con Compuestos Similares

NSC 33994 es único en su alta especificidad y potencia como inhibidor de Jak2. Los compuestos similares incluyen:

AG490: Otro inhibidor de Jak2, pero con menos especificidad de diana y posibles efectos fuera de diana.

This compound destaca por su inhibición selectiva de Jak2, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNJFVBKASKGEU-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420245 | |

| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82058-16-0 | |

| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)

![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)

![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)

![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)